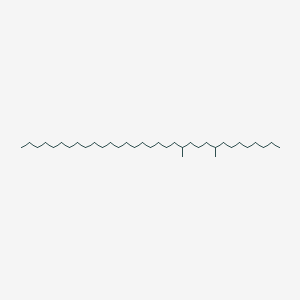![molecular formula C8H15N5OS B14451952 1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione CAS No. 76029-58-8](/img/structure/B14451952.png)
1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a morpholine group attached to a propyl chain, which is further connected to a dihydrotetrazole ring with a thione group.
Preparation Methods
The synthesis of 1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as morpholine, propyl bromide, and sodium azide.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and solvent choice. Common solvents used include ethanol or methanol.
Synthetic Route: The synthetic route involves the nucleophilic substitution of propyl bromide with morpholine to form 3-(Morpholin-4-yl)propyl bromide. This intermediate is then reacted with sodium azide to form the corresponding azide. Finally, the azide undergoes cyclization with carbon disulfide to form the desired tetrazole-thione compound.
Industrial production methods may involve scaling up the reaction using larger reactors and optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Cyclization: The tetrazole ring can participate in cyclization reactions to form fused ring systems.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted tetrazoles.
Scientific Research Applications
1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione involves its interaction with molecular targets and pathways in biological systems. The compound may act by inhibiting specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione can be compared with other similar compounds, such as:
3-(N-morpholino)propanesulfonic acid: This compound contains a morpholine group and is used as a buffer in biological research.
4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid: This compound has a similar morpholine group and is studied for its potential pharmacological activities.
The uniqueness of this compound lies in its specific structure, which combines a morpholine group with a tetrazole-thione ring, providing distinct chemical and biological properties.
Properties
CAS No. |
76029-58-8 |
|---|---|
Molecular Formula |
C8H15N5OS |
Molecular Weight |
229.31 g/mol |
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C8H15N5OS/c15-8-9-10-11-13(8)3-1-2-12-4-6-14-7-5-12/h1-7H2,(H,9,11,15) |
InChI Key |
UBYWHNCWGMIGSI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(=S)N=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
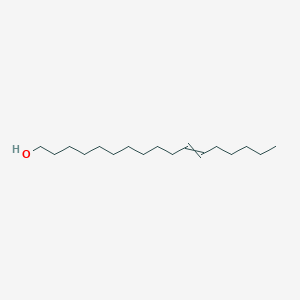
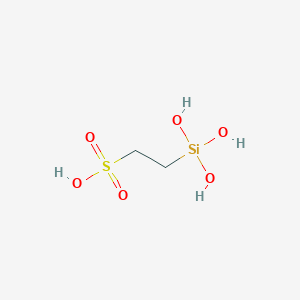
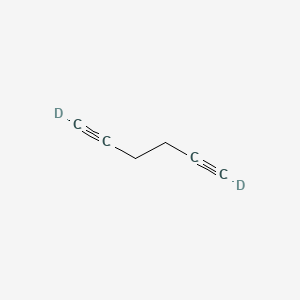
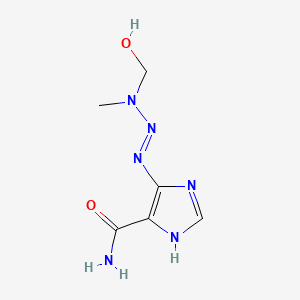

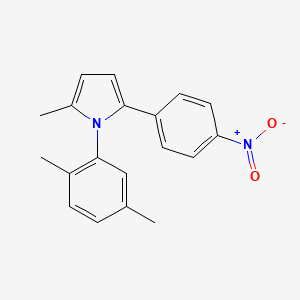
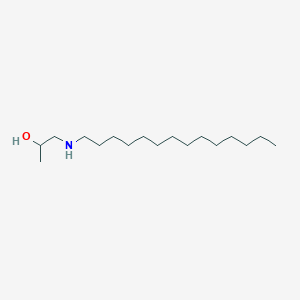
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
